molecular formula C20H10ClF2NO2 B11691911 (4Z)-2-(2-chloro-4,5-difluorophenyl)-4-(naphthalen-2-ylmethylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(2-chloro-4,5-difluorophenyl)-4-(naphthalen-2-ylmethylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11691911
M. Wt: 369.7 g/mol
InChI Key: LZEFLTCSCZFBSC-LSCVHKIXSA-N
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Description

(4Z)-2-(2-Chloro-4,5-difluorophenyl)-4-[(naphthalen-2-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound characterized by its unique structure, which includes a chlorinated and fluorinated phenyl ring, a naphthalene moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(2-Chloro-4,5-difluorophenyl)-4-[(naphthalen-2-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-4,5-difluorobenzaldehyde with 2-naphthylamine to form an intermediate Schiff base. This intermediate is then cyclized with an appropriate reagent, such as ethyl chloroformate, under controlled conditions to yield the desired oxazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(2-Chloro-4,5-difluorophenyl)-4-[(naphthalen-2-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated and fluorinated phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4Z)-2-(2-Chloro-4,5-difluorophenyl)-4-[(naphthalen-2-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-2-(2-Chloro-4,5-difluorophenyl)-4-[(naphthalen-2-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

Compared to these similar compounds, (4Z)-2-(2-Chloro-4,5-difluorophenyl)-4-[(naphthalen-2-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one is unique due to the presence of both chlorinated and fluorinated substituents on the phenyl ring, as well as the incorporation of a naphthalene moiety and an oxazole ring. These structural features contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H10ClF2NO2

Molecular Weight

369.7 g/mol

IUPAC Name

(4Z)-2-(2-chloro-4,5-difluorophenyl)-4-(naphthalen-2-ylmethylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C20H10ClF2NO2/c21-15-10-17(23)16(22)9-14(15)19-24-18(20(25)26-19)8-11-5-6-12-3-1-2-4-13(12)7-11/h1-10H/b18-8-

InChI Key

LZEFLTCSCZFBSC-LSCVHKIXSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=C\3/C(=O)OC(=N3)C4=CC(=C(C=C4Cl)F)F

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=C3C(=O)OC(=N3)C4=CC(=C(C=C4Cl)F)F

Origin of Product

United States

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